molecular formula C12H11BrN2O2 B11809393 Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B11809393
M. Wt: 295.13 g/mol
InChI Key: PPDFSKNMZGRVFR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a pyrazole ring substituted with a bromophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors for the bromination, esterification, and pyrazole formation steps. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up to meet industrial demand.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Condensation Reactions: The ester group can participate in condensation reactions to form more complex molecules.

    Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Condensation Reactions: Reagents such as aldehydes or ketones can be used, with acidic or basic catalysts to facilitate the reaction.

    Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Condensation Reactions: Products include larger molecules formed by the joining of the ester group with other carbonyl-containing compounds.

    Cyclization Reactions: Products include fused ring systems that can have unique chemical and physical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .

Properties

IUPAC Name

methyl 2-[4-(4-bromophenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)8-15-7-10(6-14-15)9-2-4-11(13)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDFSKNMZGRVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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